![molecular formula C9H10N2O2 B11909198 5-methoxy-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11909198.png)
5-methoxy-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
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Overview
Description
5-methoxy-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts and reagents to achieve the desired transformations .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
5-methoxy-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methoxy-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
- 5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- 5-methoxy-5,6-dihydro-1H-pyrrolo[3,4-b]pyridine-3-carbaldehyde .
Uniqueness
The uniqueness of 5-methoxy-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
5-methoxy-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H10N2O2/c1-13-7-2-8-6(5-12)3-10-9(8)11-4-7/h2-3,5,7H,4H2,1H3,(H,10,11) |
InChI Key |
JJYKVRNMGIBGNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN=C2C(=C1)C(=CN2)C=O |
Origin of Product |
United States |
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